molecular formula C8H10ClN B091550 Benzenemethanamine, 4-chloro-N-methyl- CAS No. 104-11-0

Benzenemethanamine, 4-chloro-N-methyl-

Cat. No. B091550
CAS RN: 104-11-0
M. Wt: 155.62 g/mol
InChI Key: LMBUJNXYGGNSAH-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-chloro-N-methyl- (4-CNMB) is an organic compound belonging to the family of benzenemethanamines. It is a colorless, crystalline solid with a molecular weight of 181.5 g/mol and a melting point of 80-83°C. 4-CNMB is used in a variety of scientific applications, including synthesis and research.

Scientific Research Applications

Chiral Catalyst Development

In synthetic chemistry, one application involves the use of chiral quaternary benzophenone hydrazonium salt derivatives as efficient chiral catalysts for the enantioselective phase-transfer alkylation of imines, including N-(diphenylmethylene) benzenemethanamine. This process facilitates the production of optically active primary amines with high enantiomeric excess, highlighting the compound's role in the synthesis of chiral molecules (J. Eddine & M. Cherqaoui, 1995).

Drug Metabolism Studies

In pharmacological research, the biotransformation of drugs and related compounds is a critical area. For instance, the in-vitro biotransformation of RWJ-68025, a benzenemethanamine analogue, was studied to understand its metabolic pathways in both rat and human hepatic S9 fractions. This research helps in elucidating the metabolic fate of similar compounds in biological systems, contributing to safer and more effective drug design (W. Wu et al., 2003).

Luminescent Material Synthesis

In material science, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a compound related to 4-Chloro-N-methyl-benzenemethanamine, was synthesized and characterized, including its luminescent properties. Such compounds are of interest for their potential applications in optoelectronic devices, demonstrating the broader applicability of benzenemethanamine derivatives in developing new materials with desirable photophysical properties (Li-Zhipeng Tang et al., 2014).

Antidepressant Effect Investigation

Furthermore, the synthesis of chlorinated tetracyclic compounds as analogues of 4-Chloro-N-methyl-benzenemethanamine was explored for their potential antidepressant effects in mice. This research underscores the importance of structural modification in benzenemethanamine derivatives to discover new therapeutic agents with improved efficacy and safety profiles (U. Karama et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in modulating the oxidative balance within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of 1-(4-Chlorophenyl)-N-methylmethanamine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neuroblastoma cells, this compound has been found to reduce reactive oxygen species (ROS) levels and boost the glutathione system . This indicates its potential neuroprotective effects and its role in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 1-(4-Chlorophenyl)-N-methylmethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that this compound can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-Chlorophenyl)-N-methylmethanamine over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its effects on cellular function, particularly in reducing oxidative stress and modulating gene expression.

Dosage Effects in Animal Models

The effects of 1-(4-Chlorophenyl)-N-methylmethanamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits neuroprotective effects by reducing oxidative stress and improving cognitive function . At higher doses, it may lead to toxic effects, including cellular damage and impaired metabolic function. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(4-Chlorophenyl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes biotransformation through reactions such as hydroxylation and N-dealkylation . These metabolic processes help in the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of 1-(4-Chlorophenyl)-N-methylmethanamine within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly in the brain, where it exerts its neuroprotective effects . The compound’s ability to cross the blood-brain barrier is a key factor in its distribution and localization within the central nervous system.

Subcellular Localization

1-(4-Chlorophenyl)-N-methylmethanamine is localized within specific subcellular compartments, which influences its activity and function. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress pathways . This subcellular localization is crucial for its role in modulating cellular metabolism and maintaining oxidative balance.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBUJNXYGGNSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059291
Record name Benzenemethanamine, 4-chloro-N-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104-11-0
Record name 4-Chloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name 4-chlorobenzylmethylamine
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